N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-11-17(6-7-18(15)30-2)32(28,29)25-9-4-10-31-19(25)14-24-21(27)20(26)23-13-16-5-3-8-22-12-16/h3,5-8,11-12,19H,4,9-10,13-14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELAFFSJUHSEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound with potential therapeutic applications. The compound's structure suggests a multifaceted interaction with biological systems, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure
The compound features a sulfonamide group, an oxazinan ring, and a pyridine moiety, which are known to enhance biological activity through various mechanisms. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes. For instance, sulfonamides are known for their role as inhibitors of carbonic anhydrase and certain proteases. Inhibition of these enzymes can lead to therapeutic effects in conditions such as hypertension and cancer.
| Enzyme | Inhibition Type | Potential Therapeutic Application |
|---|---|---|
| Carbonic Anhydrase | Competitive | Hypertension, Glaucoma |
| Proteases | Non-competitive | Cancer Treatment |
Antimicrobial Activity
Sulfonamide derivatives have been extensively studied for their antimicrobial properties. The incorporation of the methoxy and methyl groups in the structure may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.
Case Studies
- Antitumor Activity : A study on similar oxazinan derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the target compound could also possess antitumor properties.
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit inflammatory pathways, indicating potential use in treating inflammatory diseases.
The biological activity of this compound may involve:
- Binding to Active Sites : The sulfonamide group can mimic substrate molecules, allowing it to bind to active sites on enzymes.
- Modulation of Receptor Activity : The pyridine moiety may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and similar molecules:
*Calculated based on molecular formula.
2.1 Structural and Functional Group Analysis
Oxalamide Derivatives :
- The target compound shares the oxalamide motif with N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (). However, the latter lacks the 1,3-oxazinan ring and pyridinyl group, resulting in reduced conformational flexibility and binding diversity .
- Sulfonyl groups in both compounds enhance stability, but the 4-methoxy-3-methylphenyl substituent in the target compound introduces steric bulk compared to the 4-sulfamoyl-phenyl group in ’s compound .
Heterocyclic Scaffolds :
- The 1,3-oxazinan ring in the target compound contrasts with the pyrazolo-pyrimidine core in ’s molecule. The latter’s fused heterocyclic system likely enhances aromatic stacking interactions, while the oxazinan’s flexibility may improve bioavailability .
- Compared to Rapamycin (), the target compound lacks a macrolide backbone, suggesting divergent mechanisms of action despite shared sulfonyl motifs .
2.2 Physicochemical Properties
Thermal Stability :
Solubility :
- The pyridinyl group in the target compound may improve water solubility relative to purely aromatic analogues, though this remains speculative without experimental data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
